3-chloro-1-(chloromethyl)-1H-1,2,4-triazole
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Overview
Description
3-chloro-1-(chloromethyl)-1H-1,2,4-triazole is an organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two chlorine atoms attached to the triazole ring, making it a chlorinated derivative of triazole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1-(chloromethyl)-1H-1,2,4-triazole typically involves the chlorination of 1H-1,2,4-triazole. One common method is the reaction of 1H-1,2,4-triazole with thionyl chloride in the presence of a catalyst such as dimethylformamide. The reaction is carried out under reflux conditions, leading to the formation of the desired chlorinated product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-1-(chloromethyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction Reactions: Reduction can lead to the removal of chlorine atoms, forming less chlorinated or dechlorinated triazole derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products
Substitution: Formation of azido, thiol, or alkoxy derivatives of triazole.
Oxidation: Formation of triazole oxides or other oxidized derivatives.
Reduction: Formation of partially or fully dechlorinated triazole derivatives.
Scientific Research Applications
3-chloro-1-(chloromethyl)-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-1-(chloromethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of chlorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to the disruption of essential biological processes, contributing to its antimicrobial or antifungal effects.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-triazole: The parent compound without chlorination.
3-chloro-1H-1,2,4-triazole: A mono-chlorinated derivative.
1-(chloromethyl)-1H-1,2,4-triazole: Another mono-chlorinated derivative with a different substitution pattern.
Uniqueness
3-chloro-1-(chloromethyl)-1H-1,2,4-triazole is unique due to the presence of two chlorine atoms, which significantly enhances its reactivity and potential biological activity compared to its mono-chlorinated counterparts. This dual chlorination allows for more diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-chloro-1-(chloromethyl)-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl2N3/c4-1-8-2-6-3(5)7-8/h2H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBGAEIUGATDGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CCl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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